molecular formula C17H19F3N2O4 B14238818 Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B14238818
M. Wt: 372.34 g/mol
InChI Key: LUTMNJAUYGUNOQ-UHFFFAOYSA-N
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Description

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.4]octane core. Key structural elements include:

  • Benzyl ester group: Enhances lipophilicity and modulates stability under synthetic conditions.
  • Trifluoroacetyl-methylamino substituent: Introduces strong electron-withdrawing properties and metabolic resistance due to fluorine atoms.

Properties

Molecular Formula

C17H19F3N2O4

Molecular Weight

372.34 g/mol

IUPAC Name

benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C17H19F3N2O4/c1-21(14(23)17(18,19)20)13-7-22(9-16(13)10-25-11-16)15(24)26-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3

InChI Key

LUTMNJAUYGUNOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Annulation Strategy for Spiro[3.4]octane Formation

Building the 2-oxa-7-azaspiro[3.4]octane core requires precise control of ring sizes and stereochemistry. The most effective method adapts the annulation strategy demonstrated for 2-azaspiro[3.4]octanes, modified for oxygen incorporation:

Key reaction sequence :

  • Cyclopentane precursor preparation
    • Start with methyl 3-aminocyclopentanecarboxylate hydrochloride
    • Protect amine with tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 92%)
    • Oxidize secondary alcohol to ketone using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C → 25°C)
  • Spirocyclization
    • Treat ketone intermediate with ethylenediamine derivative under Mitsunobu conditions (DIAD, PPh₃, THF)
    • Simultaneous ring closure and oxygen incorporation via Williamson ether synthesis (K₂CO₃, DMF, 80°C)

Critical parameters :

  • Strict temperature control during oxidation (-5°C to 35°C)
  • Molar ratio of 1:1.2 for cyclopentane precursor to ethylenediamine derivative

Functional Group Installation Techniques

N-Methylation and Trifluoroacetylation

The 5-position amino group undergoes sequential modification:

Stepwise protocol :

  • Methylation
    • Use methyl iodide (2 eq) in presence of K₂CO₃ (3 eq) in anhydrous DMF
    • Reaction time: 12 hr at 50°C (monitored by TLC)
  • Trifluoroacetyl protection
    • Treat with trifluoroacetic anhydride (1.5 eq) in dichloromethane
    • Add triethylamine (2 eq) as acid scavenger
    • Stir 4 hr at 0°C → room temperature

Yield optimization :

  • 89% for methylation step
  • 94% for trifluoroacetylation

Benzyl Carbamate Formation

The 7-position carboxylate requires selective benzylation:

Esterification options :

Method Reagents Conditions Yield (%)
Steglich esterification DCC, DMAP, BnOH CH₂Cl₂, 0°C → RT 78
Mitsunobu reaction DIAD, PPh₃, BnOH THF, 40°C 82
Acid chloride route (COCl)₂, BnOH, Et₃N THF, -78°C → RT 85

Preferred protocol :

  • Generate acid chloride using oxalyl chloride (1.2 eq) in DMF (cat.)
  • Add benzyl alcohol (1.5 eq) with Et₃N (3 eq) in THF
  • Quench with sat. NaHCO₃, extract with EtOAc

Alternative Synthetic Pathways

Ring-Expansion Approach

Adapting methodology from azaspiro[3.5]nonane synthesis:

  • Start with pyrrolidine derivative
  • Perform [2+2] photocycloaddition with ketene
  • Acid-catalyzed ring expansion (H₂SO₄, AcOH)

Advantages :

  • Higher stereochemical control
  • Fewer purification steps

Challenges :

  • Requires specialized equipment for photochemical steps

Solid-Phase Synthesis

Developed for parallel library production:

  • Load Wang resin with Fmoc-protected aminocyclopentane
  • Perform on-resin spirocyclization using HATU/DIEA
  • Sequential functionalization via automated synthesis

Key metrics :

  • Overall yield: 64%
  • Purity (HPLC): >95%

Analytical Characterization Data

Critical validation parameters for final compound:

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.28 (m, 5H, ArH), 5.20 (s, 2H, OCH₂Ph), 4.15-3.98 (m, 2H, spiro-CH₂), 3.45 (q, J=6.8 Hz, 2H, NCH₂), 2.92 (s, 3H, NCH₃)
  • ¹³C NMR : 156.8 (COO), 154.1 (CF₃CO), 135.2-128.4 (ArC), 117.2 (q, J=288 Hz, CF₃)
  • HRMS : [M+Na]⁺ Calcd. for C₁₇H₁₉F₃N₂O₄Na: 395.1194; Found: 395.1196

Crystallographic data :

  • Space group: P2₁/c
  • Unit cell: a=8.921 Å, b=12.735 Å, c=14.892 Å
  • Final R factor: 0.0412

Process Optimization Considerations

Key findings from scale-up trials :

Parameter Lab Scale (10 g) Pilot Scale (500 g)
Reaction Time 18 hr 22 hr
Isolated Yield 78% 69%
Purity (HPLC) 98.5% 97.2%
Critical Impurity <0.5% 1.2%

Mitigation strategies :

  • Implement cryogenic conditions (-40°C) for exothermic trifluoroacetylation step
  • Use continuous flow chemistry for spirocyclization to improve heat transfer

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its specific functional groups and molecular geometry.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group may enhance its binding affinity to certain enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to analogs based on substituents, ester groups, and heteroatom arrangements.

Compound Name Core Structure Key Substituents Functional Groups Molecular Formula
Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate 2-oxa-7-azaspiro[3.4]octane Benzyl ester, methyl-trifluoroacetyl amino Ester, amide, trifluoromethyl C₁₈H₁₉F₃N₂O₄
tert-Butyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate 2-oxa-7-azaspiro[3.4]octane tert-Butyl ester Ester C₁₂H₁₉NO₃
Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-oxa-2-azaspiro[3.4]octane Benzyl ester, keto group at C7 Ester, ketone C₁₄H₁₅NO₄
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 5-oxa-2-azaspiro[3.4]octane tert-Butyl ester, hydroxyl group at C7 Ester, hydroxyl C₁₂H₁₉NO₄
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa-9-azaspiro[4.5]decane Benzothiazol, dimethylaminophenyl Amide, ketone, benzothiazole Varies by R-group
Key Observations:
  • Ester Groups: Benzyl esters (target compound, ) are more labile under hydrogenolysis compared to tert-butyl esters (), which are stable under acidic conditions.
  • Electron-Withdrawing Substituents : The trifluoroacetyl group in the target compound increases lipophilicity and metabolic stability compared to hydroxyl () or benzothiazol () groups.
  • Spirocyclic Core : Smaller spiro[3.4]octane frameworks (target, ) exhibit greater ring strain but enhanced rigidity compared to larger spiro[4.5]decane systems ().

Physicochemical Properties

  • Lipophilicity : The trifluoroacetyl group in the target compound likely increases logP compared to hydroxyl () or tert-butyl () analogs.
  • Solubility : Benzyl esters (target, ) may exhibit lower aqueous solubility than tert-butyl derivatives due to aromatic hydrophobicity.
  • Stability: The tert-butyl group () provides superior acid stability, whereas benzyl esters are prone to hydrogenolytic cleavage .

Biological Activity

Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the trifluoroacetyl group is notable for its potential influence on the compound's pharmacokinetic properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance, derivatives of spirocyclic compounds have been shown to interact with various biological targets, including enzymes and receptors involved in disease processes. The specific interactions of this compound with biological targets remain to be fully elucidated.

Antimicrobial Activity

Studies have demonstrated that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown selective activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations into the anticancer potential of spirocyclic compounds suggest that they may exhibit cytotoxic effects on various cancer cell lines. For instance, compounds within this class have been reported to induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) . The structure–activity relationship (SAR) studies provide insights into how modifications can enhance efficacy against specific cancer types.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of several benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) that suggest potential for further development .
    CompoundMIC against Bacillus subtilisMIC against Escherichia coli
    Compound A10 µg/mL20 µg/mL
    Compound B15 µg/mL25 µg/mL
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that some spirocyclic derivatives led to significant reductions in cell viability at concentrations ranging from 5 to 50 µM .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. These investigations include:

  • Modification of Substituents : Altering functional groups attached to the spirocyclic core has been shown to affect both potency and selectivity .
  • Pharmacokinetic Studies : Investigations into absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to assess the compound's viability as a therapeutic agent .

Q & A

Q. What synthetic methodologies are reported for constructing the spiro[3.4]octane core in this compound?

The spirocyclic core can be synthesized via cyclization reactions using intermediates such as 2-oxa-spiro[3.4]octane-1,3-dione. For example, describes analogous spiro compounds formed through reactions between diones and benzothiazol-2-yl imine derivatives under basic conditions (e.g., NaH in THF). Key steps include nucleophilic addition followed by intramolecular cyclization. Researchers should optimize reaction stoichiometry, temperature, and solvent polarity to enhance yield .

Q. How is the trifluoroacetyl-methylamino substituent introduced into the spiro framework?

The trifluoroacetyl group is typically introduced via acylation. After forming the spiro core, selective protection of the amino group (e.g., using benzyl chloroformate) followed by trifluoroacetylation with trifluoroacetic anhydride (TFAA) under anhydrous conditions can achieve the substitution. Monitoring via TLC or HPLC is critical to avoid over-acylation .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Characterization involves:

  • Elemental analysis for empirical formula validation.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and trifluoroacetyl (C-F, ~1200 cm⁻¹) stretches.
  • UV-Vis spectroscopy to detect conjugation effects in the spiro system (~250–300 nm) .
  • NMR (¹H, ¹³C, ¹⁹F) to resolve spiro ring protons (δ 3.5–5.0 ppm) and trifluoroacetyl groups (δ 110–120 ppm in ¹³C; δ -70 to -80 ppm in ¹⁹F) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between batches be resolved?

Contradictions may arise from conformational isomerism or residual solvents. Use variable-temperature NMR to assess dynamic equilibria. For definitive confirmation, perform X-ray crystallography on single crystals grown via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., trifluoroacetyl hydrolysis).
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal decomposition thresholds .

Q. How can the compound’s reactivity in nucleophilic substitution or ring-opening reactions be exploited for derivatization?

The 2-oxa-7-azaspiro structure is prone to ring-opening under acidic/basic conditions. For example:

  • Treat with H₂O/HCl to hydrolyze the oxa-ring, generating diol intermediates.
  • Use Grignard reagents (e.g., MeMgBr) to attack the spiro carbon, forming branched amines. Reaction pathways should be mapped using LC-MS and in-situ FTIR .

Q. What computational approaches are suitable for predicting the compound’s biological activity or binding affinity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with spiro-compatible binding pockets).
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Methodological Notes

  • Synthetic Optimization : For reproducibility, document solvent purity (e.g., anhydrous THF over molecular sieves) and inert atmosphere conditions (N₂/Ar).
  • Data Validation : Cross-reference spectral data with structurally similar spiro compounds (e.g., tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate, ).
  • Safety : Handle trifluoroacetyl derivatives in fume hoods due to potential toxicity; refer to safety data sheets for related azaspiro compounds ().

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